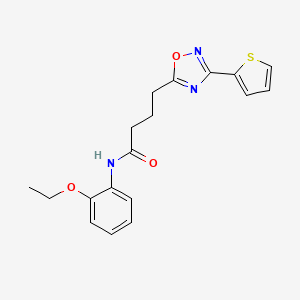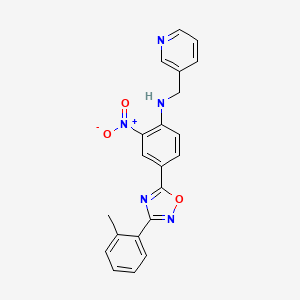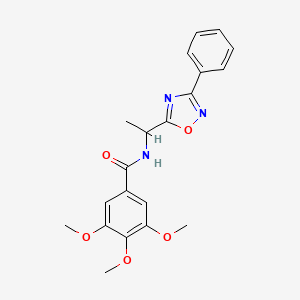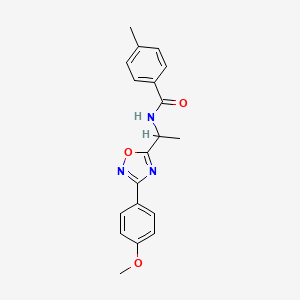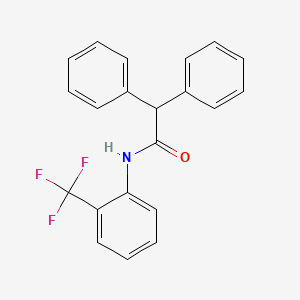
2,2-diphenyl-N-(propan-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-diphenyl-N-(propan-2-yl)acetamide, also known as DPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPA is a white crystalline solid with a molecular weight of 277.36 g/mol and a melting point of 100-103°C.
作用机制
The mechanism of action of 2,2-diphenyl-N-(propan-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In neuroscience, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. In cancer research, this compound has been found to inhibit the activity of certain signaling pathways involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the application. In neuroscience, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells and induce apoptosis, or programmed cell death. In material science, this compound has been used as a ligand in the synthesis of metal-organic frameworks with high gas storage and separation capacity.
实验室实验的优点和局限性
2,2-diphenyl-N-(propan-2-yl)acetamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, this compound also has some limitations, such as its limited solubility in some solvents and its relatively high cost compared to other compounds.
未来方向
There are several future directions for the research and application of 2,2-diphenyl-N-(propan-2-yl)acetamide. In neuroscience, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. In cancer research, this compound has shown promising anticancer activity, and further studies are needed to investigate its potential as a cancer treatment. In material science, this compound-based metal-organic frameworks have shown high gas storage and separation capacity, and further research is needed to optimize their properties for practical applications.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method is straightforward, and it has been studied extensively for its neuroprotective and anticancer properties, as well as its use in material science. However, further research is needed to fully understand its mechanism of action and optimize its properties for practical applications.
合成方法
The synthesis of 2,2-diphenyl-N-(propan-2-yl)acetamide can be achieved through a reaction between 2,2-diphenylacetic acid and isopropylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction yields this compound as a white crystalline solid with a high purity.
科学研究应用
2,2-diphenyl-N-(propan-2-yl)acetamide has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and material science. In neuroscience, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, this compound has been found to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells. In material science, this compound has been used as a ligand in the synthesis of metal-organic frameworks with potential applications in gas storage and separation.
属性
IUPAC Name |
2,2-diphenyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3NO/c22-21(23,24)17-13-7-8-14-18(17)25-20(26)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSIYIYYMRSXKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

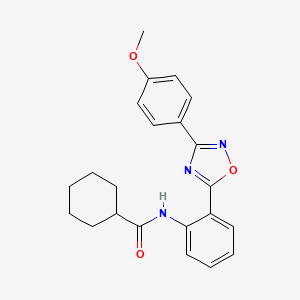
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695111.png)
